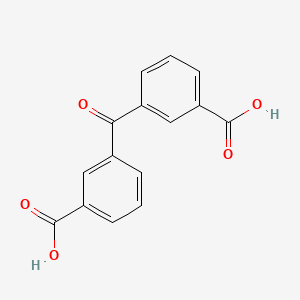

3-(3-Carboxybenzoyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-carboxybenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-13(9-3-1-5-11(7-9)14(17)18)10-4-2-6-12(8-10)15(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEAQFIZKONJJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 3 Carboxybenzoyl Benzoic Acid

Classical Synthetic Routes to 3-(3-Carboxybenzoyl)benzoic Acid and Analogues

Traditional methods for synthesizing this compound and its analogues rely on well-established reactions, primarily Friedel-Crafts acylation and the oxidation of alkyl-substituted precursors. These routes are foundational in organic synthesis, though they often require harsh conditions and stoichiometric reagents.

Friedel-Crafts Acylation Approaches and Variations

The Friedel-Crafts acylation is a cornerstone of C-C bond formation to aromatic rings, allowing for the synthesis of aryl ketones. masterorganicchemistry.com The reaction typically involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comkhanacademy.org

However, the direct Friedel-Crafts acylation of benzoic acid is challenging. The carboxylic acid group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. organic-chemistry.org To circumvent this, a multi-step strategy is often employed. A plausible route involves the acylation of a more reactive, activated aromatic ring like toluene (B28343) with isophthaloyl chloride (benzene-1,3-dicarbonyl dichloride). This would be followed by the oxidation of the methyl groups of the resulting ditolylketone intermediate to yield the desired dicarboxylic acid.

An alternative Friedel-Crafts approach involves using phthalic anhydride or its derivatives. For instance, the reaction of pyrene (B120774) with phthalic anhydride under mechanochemical (solvent-free) conditions using AlCl₃ has been demonstrated, indicating the feasibility of using anhydrides in such acylations. nih.gov

Table 1: Overview of Friedel-Crafts Acylation Conditions

| Acylating Agent | Aromatic Substrate | Catalyst | Conditions | Product Type |

|---|---|---|---|---|

| Acyl Halide | Benzene (B151609) | AlCl₃ | Anhydrous | Aryl Ketone |

| Anhydride | Benzene | AlCl₃, FeCl₃ | Anhydrous | Aryl Ketone |

| Carboxylic Acid | Aromatic Ether | Methanesulfonic Acid | Graphite Surface | Aryl Ketone |

| Acyl Halide | Toluene | AlCl₃ | CH₂Cl₂ | Aryl Ketone |

This table summarizes general conditions for Friedel-Crafts acylation reactions that can be adapted for the synthesis of benzophenone (B1666685) precursors. organic-chemistry.orgmdpi.com

Oxidation-Based Synthetic Protocols for this compound Precursors

A more common and direct route to benzophenone dicarboxylic acids involves the oxidation of precursors containing alkyl groups at the desired positions. The key starting material for this compound would be 3,3'-dimethyldiphenylketone. The two methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.

Classical methods utilize potent, stoichiometric oxidants. These include:

Potassium Permanganate (B83412) (KMnO₄): A powerful oxidizing agent capable of converting alkyl side chains on an aromatic ring to carboxylic acids. The reaction is typically performed in an aqueous solution, sometimes under basic or acidic conditions, and often requires heating. orgsyn.org

Chromium Trioxide (CrO₃) or other Cr(VI) reagents: This method, often carried out in acetic acid and sulfuric acid, is effective for oxidizing benzylic methyl groups. For example, 4-methylbenzophenone (B132839) can be oxidized to 4-benzoylbenzoic acid using CrO₃ in a mixture of acetic and sulfuric acids at elevated temperatures. mdpi.com A similar approach could be applied to 3,3'-dimethyldiphenylketone.

Nitric Acid: Dilute nitric acid can also be used for the oxidation of alkyl side chains, although it can sometimes lead to nitration of the aromatic ring as a side reaction.

A significant challenge in these oxidation reactions is controlling the conditions to prevent cleavage of the benzophenone core and to ensure complete oxidation of both methyl groups to achieve a high yield of the desired dicarboxylic acid. google.com

Table 2: Comparison of Classical Oxidizing Agents for Alkylarene Conversion

| Oxidizing Agent | Typical Substrate | Solvent | Key Conditions |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Toluene, Alkylbenzenes | Water, Pyridine (B92270) | Heat, Basic/Acidic pH |

| Chromium Trioxide (CrO₃) | Methylbenzophenones | Acetic Acid, H₂SO₄ | Heat (e.g., 100 °C) |

| Nitric Acid (HNO₃) | Alkylbenzenes | Water | Heat |

This table outlines common conditions for the oxidation of aromatic methyl groups to carboxylic acids, which is a key step in synthesizing the title compound from its dimethyl precursor. mdpi.comorgsyn.org

Novel and Green Chemistry Syntheses of this compound

Modern synthetic efforts are increasingly focused on developing more efficient, selective, and environmentally friendly methods. These include the use of catalysts to replace stoichiometric reagents and the adoption of sustainable reaction conditions.

Catalytic and Stereoselective Synthetic Pathways

Catalytic oxidation presents a significant improvement over classical stoichiometric methods. The use of catalysts can lead to milder reaction conditions, higher selectivity, and reduced waste. wikipedia.org

For the oxidation of a precursor like 3,3'-dimethyldiphenylketone, catalytic systems often employ transition metals and use a more environmentally benign terminal oxidant, such as molecular oxygen (O₂) from the air. mdpi.com

Homogeneous Catalysis: Carboxylates of metals like cobalt, manganese, and iron are effective homogeneous catalysts for the liquid-phase air oxidation of alkylaromatics. wikipedia.org These catalysts initiate radical chain reactions that convert the alkyl groups into hydroperoxides, which are then further oxidized to carboxylic acids. wikipedia.org

Heterogeneous Catalysis: Solid-supported catalysts, such as metal oxides (e.g., vanadium pentoxide) or metals on a support (e.g., platinum), can also be used. wikipedia.org These offer the advantage of easier separation from the reaction mixture and potential for recycling.

While stereoselectivity is not a factor in the synthesis of the achiral this compound itself, it would become crucial in the synthesis of chiral derivatives or if the molecule were to be used as a scaffold for asymmetric synthesis.

Sustainable and Environmentally Benign Production Methodologies

Green chemistry principles aim to reduce the environmental impact of chemical processes. For a synthesis like that of this compound, this can be applied to both the Friedel-Crafts and oxidation steps.

Greener Friedel-Crafts Acylation:

Solid Acid Catalysts: Replacing corrosive and water-sensitive Lewis acids like AlCl₃ with solid, reusable catalysts such as zinc oxide (ZnO) or zeolites can make the process more economical and environmentally friendly. organic-chemistry.org

Solvent-Free Conditions: Performing the reaction without a solvent reduces waste and simplifies purification. Methods like microwave-assisted synthesis or mechanochemical ball milling can facilitate solvent-free Friedel-Crafts acylations. organic-chemistry.orgnih.gov

Greener Oxidation:

Using O₂ as the Oxidant: The ultimate green oxidant is molecular oxygen, with water being the only byproduct. Catalytic systems that utilize air or pure O₂ are highly desirable. mdpi.com

Alternative Solvents: When solvents are necessary, replacing hazardous options like chlorinated hydrocarbons with greener alternatives such as ethanol (B145695) or water improves the process's environmental profile. hilarispublisher.com For example, the photoreduction of benzophenone to benzopinacol (B1666686) has been successfully carried out in ethanol instead of more hazardous solvents. hilarispublisher.com

Derivatization and Functionalization of this compound

The structure of this compound offers three primary sites for chemical modification: two carboxylic acid groups and one ketone group. This allows for the synthesis of a wide array of derivatives, including esters, amides, and alcohols, expanding its utility as a chemical intermediate.

Reactions of the Carboxylic Acid Groups:

Esterification: The two carboxylic acid groups can be readily converted to esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or other esterification agents. libretexts.org This is a common method for producing diesters, which can be useful as monomers or plasticizers. Catalysts for this transformation range from mineral acids like H₂SO₄ to tin(II) compounds or titanium-based catalysts. google.comgoogle.com

Amidation: Reaction with primary or secondary amines yields the corresponding diamides. This transformation typically requires activation of the carboxylic acids, as direct reaction with an amine is slow. youtube.com Common methods include conversion to the diacyl chloride using thionyl chloride (SOCl₂), followed by addition of the amine, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.orgnih.gov

Reactions of the Ketone Group:

Reduction to Alcohol: The ketone can be selectively reduced to a secondary alcohol (a diphenylmethanol (B121723) derivative) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). zenodo.org This reaction is typically chemoselective, leaving the carboxylic acid groups intact. rsc.orgnih.gov

Reduction to Methylene (B1212753): The carbonyl group can be completely removed and replaced with a methylene group (–CH₂–) through reactions like the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). organic-chemistry.org This converts the benzophenone core into a diphenylmethane (B89790) structure.

Table 3: Summary of Derivatization Reactions

| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Carboxylic Acid | Amidation | Amine (e.g., RNH₂), Coupling Agent (e.g., DCC, SOCl₂) | Amide |

| Ketone | Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Ketone | Reduction | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Methylene (Alkane) |

This table summarizes the main functionalization pathways for this compound. organic-chemistry.orglibretexts.orgzenodo.org

Esterification and Amidation Reactions

The two carboxylic acid moieties of this compound are the primary sites for reactions such as esterification and amidation. These transformations are fundamental in modifying the compound for various applications, including polymer synthesis.

Esterification:

The conversion of the carboxylic acid groups to esters is commonly achieved through Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves heating the diacid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process; therefore, using the alcohol as the solvent or in large excess can shift the equilibrium toward the formation of the diester product. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com Intramolecular esterification to form a cyclic ester, or lactone, can also occur under specific conditions, though it is less common for this particular structure. masterorganicchemistry.commasterorganicchemistry.com

| Reactant | Catalyst | Key Conditions | Product |

|---|---|---|---|

| Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄, TsOH) | Heat, Excess alcohol to drive equilibrium | Corresponding Diester |

Amidation:

The formation of amides from this compound requires the activation of the carboxylic acid groups to facilitate nucleophilic attack by an amine. Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. rsc.org Modern synthetic methods employ coupling agents to enable the reaction to proceed under milder conditions. nih.govlibretexts.org Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to convert the hydroxyl of the carboxylic acid into a better leaving group. libretexts.orgchemrxiv.org The activated intermediate then readily reacts with a primary or secondary amine to form the corresponding amide. libretexts.orglibretexts.org For this compound, two equivalents of the amine and coupling agent are required to convert both carboxylic acid groups into amides. libretexts.org

| Amine | Coupling Agent | General Conditions | Product |

|---|---|---|---|

| Primary or Secondary Amine (2 eq.) | DCC or EDC (2 eq.) | Room temperature, Anhydrous solvent | Corresponding Diamide |

Anhydride Formation and Cyclization Reactions

The conversion of this compound to an anhydride involves the removal of a molecule of water from two carboxylic acid groups. This can occur either intramolecularly (within the same molecule) or intermolecularly (between two molecules).

Due to the meta-substitution pattern and the distance between the two carboxyl groups, intramolecular cyclization to form a monomeric cyclic anhydride is sterically hindered. The more feasible pathway is intermolecular dehydration, which would lead to the formation of a linear polymeric anhydride.

Standard methods for synthesizing anhydrides from carboxylic acids are applicable. nih.gov These include thermal dehydration by heating the dicarboxylic acid, or the use of strong dehydrating agents. wikipedia.org Reagents like acetic anhydride, oxalyl chloride, or thionyl chloride can be used to facilitate this condensation reaction under milder conditions than heat alone. nih.govwikipedia.orgresearchgate.net The reaction with acetic anhydride, for example, produces the desired anhydride and acetic acid as a byproduct. wikipedia.org

| Method | Reagent | Description |

|---|---|---|

| Thermal Dehydration | Heat | Removes water by heating the carboxylic acid. wikipedia.org |

| Chemical Dehydration | Acetic Anhydride | Reacts with the carboxylic acid to form the anhydride and acetic acid. wikipedia.org |

| Acyl Chloride Intermediate | Thionyl Chloride / Oxalyl Chloride | Converts the acid to a more reactive acyl chloride, which can then react with a carboxylate. nih.govresearchgate.net |

Electrophilic Aromatic Substitution Reactions on the Core Structure

The core structure of this compound consists of two benzene rings linked by a carbonyl group, with each ring bearing a carboxylic acid substituent. Both the ketone carbonyl group and the carboxylic acid groups are electron-withdrawing and act as deactivating groups for electrophilic aromatic substitution (EAS). uci.edudoubtnut.com

These deactivating groups direct incoming electrophiles to the positions meta to themselves. doubtnut.comquora.comyoutube.com The electron density at the ortho and para positions is significantly reduced through resonance, making the meta positions the most favorable sites for electrophilic attack.

Consequently, reactions such as nitration (with a mixture of nitric and sulfuric acid) or halogenation (e.g., bromination using Br₂ and a Lewis acid catalyst like FeBr₃) would be expected to occur at the positions meta to the existing carboxyl groups. doubtnut.comyoutube.com However, the presence of three strong deactivating groups makes the aromatic rings highly electron-deficient, requiring harsh reaction conditions to achieve substitution.

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on aromatic rings bearing strongly deactivating substituents like a carboxyl group. uci.edudoubtnut.com

| Reaction | Reagents | Expected Product | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at positions meta to the -COOH groups | Requires harsh conditions due to deactivation. |

| Halogenation | Br₂, FeBr₃ | Substitution at positions meta to the -COOH groups | Reaction is sluggish. youtube.com |

| Friedel-Crafts | R-Cl, AlCl₃ | No Reaction | The ring is too deactivated for this reaction to occur. uci.edudoubtnut.com |

Industrial Scale Synthesis and Process Optimization Research for this compound and Related Compounds

While specific industrial-scale synthesis protocols for this compound are not widely published, the manufacturing processes for structurally similar compounds, such as benzophenone-dicarboxylic and -tetracarboxylic acids, provide insight into potential synthetic strategies. These compounds are valuable monomers for producing high-performance polymers like polyimides. orientjchem.org

A common industrial approach involves the oxidation of a corresponding dimethylbenzophenone precursor. For instance, the synthesis of benzophenone-3,5-dicarboxylic acid has been explored via the oxidation of 3,5-dimethylbenzophenone. wm.edu Similarly, a plausible route to this compound would be the liquid-phase oxidation of 3,3'-dimethylbenzophenone, likely using oxidizing agents such as potassium permanganate or nitric acid under elevated temperature and pressure. orientjchem.org

Process optimization is critical for making such syntheses economically viable. Research focuses on several key parameters to maximize yield and purity while minimizing costs and environmental impact. orientjchem.org

Key Optimization Areas for Industrial Synthesis:

Catalyst Selection: Identifying efficient and recyclable catalysts for the oxidation step.

Reaction Conditions: Optimizing temperature, pressure, and reaction time to improve conversion rates and minimize byproduct formation. orientjchem.org

Solvent System: Choosing appropriate solvents that facilitate the reaction and simplify product purification. For related processes, solvents like diphenyl ether have been used in subsequent dehydration steps. orientjchem.org

Purity of Intermediates: Ensuring high purity at each stage of a multi-step synthesis to achieve a final product that meets polymerization-grade standards (often >90% purity). orientjchem.org

Research into related compounds like 3,3′,4,4′-benzophenonetetracarboxylic dianhydride has shown that optimizing each step of the synthesis, from the initial Friedel-Crafts reaction to the final oxidation and dehydration, can achieve yields of over 70% and up to 95% for individual stages. orientjchem.org Similar research would be essential for the commercial production of this compound.

| Synthetic Step | Example Precursor | Optimization Focus |

|---|---|---|

| Oxidation | 3,3'-Dimethylbenzophenone | Oxidizing agent (e.g., HNO₃, KMnO₄), Temperature, Pressure, Catalyst orientjchem.org |

| Purification | Crude Product | Crystallization solvent, pH adjustment, Filtration techniques |

Chemical Reactivity and Transformation Studies of 3 3 Carboxybenzoyl Benzoic Acid

Reaction Kinetics and Mechanistic Investigations

Detailed kinetic studies and mechanistic investigations specifically for 3-(3-carboxybenzoyl)benzoic acid are not extensively documented in publicly available literature. However, its reactivity can be understood by examining its constituent functional groups: two carboxylic acid moieties and a central benzophenone (B1666685) core.

Reactions involving the carboxylic acid groups, such as esterification or amidation, are expected to follow mechanisms typical for aromatic carboxylic acids. For instance, amidation with isocyanates is a known reaction for benzoic acid derivatives. The kinetics of such reactions are influenced by factors like temperature, concentration of reactants, and the presence of catalysts. Reaction rates are typically determined by monitoring the change in concentration of reactants or products over time, often fitting the data to a specific rate law (e.g., first-order, second-order) to determine the reaction rate constant, k.

The benzophenone core can participate in photochemical reactions. Upon absorption of UV light, benzophenones typically form an excited triplet state. The kinetics of triplet state quenching for a related compound, 3,3′,4,4′-benzophenone tetracarboxylic acid (BPTC), have been studied using laser flash photolysis. These studies show that the quenching reactions, which involve electron transfer, have very high bimolecular rate constants, on the order of 10⁸ to 10⁹ M⁻¹ s⁻¹. This suggests that this compound is also likely to have a rich and rapid photochemical reactivity.

Acid-Base Properties and Substituent Effects on Reactivity

As a dicarboxylic acid, this compound can donate two protons. The acidity of each carboxylic acid group is described by its acid dissociation constant (pKa). The electronic effects of the substituents on the benzene (B151609) rings significantly influence these pKa values.

The key structural features influencing acidity are:

Carboxyl Group (-COOH): This group is electron-withdrawing and deactivating towards electrophilic aromatic substitution.

Benzoyl Group (-CO-Ph): The central carbonyl group is also strongly electron-withdrawing.

Both carboxylic acid groups and the central carbonyl group withdraw electron density from the aromatic rings. This inductive effect stabilizes the resulting carboxylate anions (conjugate bases) formed upon deprotonation. The stabilization of the conjugate base leads to an increase in the acidity of the carboxylic acid groups compared to unsubstituted benzoic acid. For comparison, the pKa of benzoic acid is approximately 4.20. Due to the presence of the additional electron-withdrawing carboxybenzoyl substituent, the pKa values for this compound are expected to be lower (indicating stronger acidity). A predicted pKa value for a similar compound, benzophenone-3,3'-dicarboxylic acid, is approximately 3.45. chemicalbook.com

The table below compares the acidity of benzoic acid with related substituted compounds, illustrating the impact of electron-withdrawing groups.

| Compound Name | Structure | Substituent | pKa |

| Benzoic Acid | C₆H₅COOH | -H | 4.20 |

| 3-Nitrobenzoic Acid | O₂NC₆H₄COOH | -NO₂ | 3.47 |

| Benzophenone-3,3'-dicarboxylic acid (Predicted) | C₁₅H₁₀O₅ | -CO-C₆H₄COOH | ~3.45 |

This table is for illustrative purposes to show substituent effects. Data is compiled from various sources. chemicalbook.comlumenlearning.comchemicalbook.com

Redox Chemistry and Electrochemical Behavior Studies

The redox chemistry of this compound involves both the carboxylic acid groups and the central ketone.

Reduction:

The carboxylic acid groups can be reduced to primary alcohols (hydroxymethyl groups). This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄).

The central ketone (carbonyl) group can be reduced to a secondary alcohol (a benzhydrol derivative). This can be achieved with reducing agents such as sodium borohydride (B1222165) (NaBH₄) or via catalytic hydrogenation.

Oxidation: The aromatic rings of this compound are generally resistant to oxidation due to the deactivating nature of the carbonyl and carboxyl substituents. However, under harsh conditions, such as electrochemical oxidation, complete mineralization to carbon dioxide and water can occur. Studies on other aromatic carboxylic acids have shown that electrochemical oxidation on active anodes, like boron-doped diamond (BDD) electrodes, is an effective method for their degradation. The process is believed to proceed through the generation of highly reactive hydroxyl radicals that attack the aromatic ring.

The electrochemical behavior of dihydroxybenzene isomers has been studied using cyclic voltammetry, revealing that the redox processes can be complex and dependent on the electrolytic medium and electrode material. scispace.com While specific studies on this compound are limited, its electrochemical analysis would likely show reduction peaks corresponding to the ketone and oxidation behavior related to the aromatic system at high potentials.

The following table summarizes the potential redox transformations.

Interactive Data Table: Potential Redox Reactions| Functional Group | Reaction Type | Reagent/Condition | Product Functional Group |

|---|---|---|---|

| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |

| Ketone | Reduction | NaBH₄ | Secondary Alcohol |

Photochemical Transformations and Degradation Pathways

The benzophenone moiety in this compound makes it a prime candidate for photochemical transformations. Benzophenones are well-known photosensitizers that, upon UV irradiation, are excited to a triplet state. This excited state can then participate in various chemical reactions, such as hydrogen abstraction or energy transfer.

The degradation of benzophenone derivatives in aqueous environments can proceed through several pathways, often initiated by photolysis or sonolysis (degradation by ultrasound). nih.gov Studies on the degradation of benzophenone-3, a common UV filter, have identified several key transformation pathways that are likely relevant to this compound:

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings. This is often mediated by hydroxyl radicals generated by advanced oxidation processes.

Ring Cleavage: The breakdown of the aromatic rings into smaller, aliphatic carboxylic acids.

Decarboxylation: Loss of the carboxyl groups as CO₂.

Microbial degradation is another important pathway for the environmental fate of aromatic acids. nih.gov Bacteria can utilize these compounds as carbon sources, typically initiating the breakdown through hydroxylation and subsequent ring cleavage, eventually feeding the fragments into central metabolic pathways like the tricarboxylic acid (TCA) cycle.

Coordination Chemistry and Metal Organic Frameworks Mofs Research

3-(3-Carboxybenzoyl)benzoic Acid as a Ligand in Metal Complexes

The coordination of metal ions with organic ligands is a fundamental principle that has led to a vast array of compounds with diverse structures and properties. The carboxylate groups of this compound are primary sites for binding to metal centers, enabling the formation of discrete metal complexes and extended coordination polymers.

Monodentate, Bidentate, and Multidentate Binding Modes

The versatility of the carboxylate group allows it to coordinate with metal ions in several distinct modes. As a ligand, this compound can exhibit monodentate, bidentate, and multidentate binding. In the monodentate mode, only one oxygen atom from a carboxylate group binds to a single metal center. In the bidentate mode, both oxygen atoms of the same carboxylate group can bind to the metal center, forming a chelate ring.

Furthermore, the two carboxylate groups on the molecule can bridge two different metal centers. This bridging capability is crucial for building larger assemblies. Dicarboxylic acids can adopt various coordination patterns, including acting as chelate ligands or bridging multiple metal ions, which contributes to the formation of mono-, di-, tri-, or tetranuclear complexes. mdpi.com Given that this compound possesses two such functional groups, it can act as a multidentate ligand, connecting multiple metal ions to form one-, two-, or three-dimensional networks. The flexible, V-shaped nature of the benzophenone (B1666685) backbone influences the spatial orientation of these connections, making it a valuable component for constructing diverse and complex architectures. rsc.org

| Binding Mode | Description | Representation |

| Monodentate | One oxygen atom of a carboxylate group binds to a single metal ion. | M–O–C–R |

| Bidentate (Chelating) | Both oxygen atoms of a single carboxylate group bind to the same metal ion. | M<-(O)2-C-R |

| Bidentate (Bridging) | Each oxygen atom of a carboxylate group binds to a different metal ion. | M–O–C(–R)–O–M |

| Multidentate | Both carboxylate groups on the molecule coordinate to multiple metal centers, often in a bridging fashion. | M–(O2C-Ph-CO-Ph-CO2)–M |

Synthesis and Structural Characterization of Metal Carboxylate Complexes

The synthesis of metal complexes involving carboxylate ligands like this compound is typically achieved through methods that allow for the slow crystallization of the product. Solvothermal and hydrothermal techniques are particularly common, where the reaction between the metal salt and the ligand is carried out in a sealed vessel at elevated temperatures. nih.govresearchgate.net The choice of solvent, temperature, and the presence of modulating agents like benzoic acid can significantly influence the final structure of the complex. nih.gov

A variety of other analytical techniques are employed to fully characterize these compounds:

Fourier-Transform Infrared (FTIR) Spectroscopy is used to confirm the coordination of the carboxylate groups to the metal ion by observing shifts in the characteristic C=O stretching frequencies.

Thermogravimetric Analysis (TGA) provides information on the thermal stability of the complex and can indicate the presence of coordinated or guest solvent molecules. nih.gov

Elemental Analysis confirms the stoichiometric ratio of the metal and ligand in the final product. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to characterize the ligand and confirm the structure of diamagnetic complexes in solution. researchgate.net

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths/angles, coordination geometry. |

| FTIR Spectroscopy | Confirmation of carboxylate coordination, identification of functional groups. |

| Thermogravimetric Analysis (TGA) | Thermal stability, presence of solvent molecules. |

| Elemental Analysis | Stoichiometric composition of the complex. |

Supramolecular Assembly and Crystal Engineering with this compound

Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. youtube.com For this compound, the primary drivers of supramolecular assembly are hydrogen bonding and π-π stacking interactions. Supramolecular assemblies are formed through non-covalent forces, leading to well-organized structures. cd-bioparticles.net

The two carboxylic acid groups are potent hydrogen bond donors and acceptors. This allows them to form robust and directional hydrogen bonds, either between ligand molecules themselves or with other co-formers. In the solid state, carboxylic acids commonly form hydrogen-bonded dimers. This strong interaction can serve as a reliable structural motif, or "supramolecular synthon," in the design of larger architectures.

Development of Metal-Organic Frameworks (MOFs) Utilizing this compound Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) linked together by organic ligands. The use of V-shaped dicarboxylic acids like this compound as linkers is a key strategy for creating MOFs with unique structural features and functionalities.

Design and Synthesis Strategies for this compound-based MOFs

The design of MOFs is a prime example of rational materials synthesis. The geometry of the organic linker is a critical determinant of the final network's topology. rsc.org The V-shape of this compound, in contrast to linear or trigonal linkers, predisposes the resulting framework to specific, often complex, geometries. rsc.org This inherent bend in the linker can prevent the formation of simple, high-symmetry networks and instead promote the creation of intricate one-dimensional helical chains or complex three-dimensional interwoven structures. rsc.orgrsc.org

The synthesis of these MOFs typically relies on solvothermal or hydrothermal methods, where the components are heated in a solvent such as N,N-dimethylformamide (DMF). figshare.comacs.org The reaction conditions, including temperature, reaction time, and the use of modulators (such as other carboxylic acids), can be fine-tuned to guide the assembly process towards a desired polymorph or topology. nih.gov For instance, a systematic investigation of the Al³⁺/4,4′-benzophenonedicarboxylic acid system under various conditions led to the discovery of a new Al-MOF. figshare.comacs.org The use of mixed-linker systems, where this compound is combined with other organic linkers, offers another layer of control, allowing for the precise tuning of pore size and chemical environment within the framework. rsc.orgrsc.org

Structural Diversity and Topological Analysis of MOF Architectures

The combination of V-shaped linkers like this compound with various metal ions leads to a remarkable diversity of MOF structures. Depending on the coordination preference of the metal ion and the flexibility of the linker, architectures can range from 1D zigzag chains to 2D layers and 3D open frameworks. rsc.org For example, research on a similar flexible V-shaped dicarboxyl building block has produced structures including 1D chains, interpenetrating 2D layers with helical arrays, and 3D networks with pcu topology. rsc.org

Topological analysis is a powerful tool used to simplify and classify these complex structures. By reducing the metal clusters to nodes and the organic linkers to connectors, the underlying network topology can be identified. MOFs built from dicarboxylate linkers have been shown to form a wide range of topologies, described by symbols such as sql (square lattice), pcu (primitive cubic), and more complex nets. researchgate.net The analysis of MOFs containing free carboxylic acid groups has revealed topologies such as hcb , hxl , and sql . rsc.org The ability to create different topologies is crucial as the structure of the framework is directly related to its properties, such as porosity, stability, and potential applications in areas like gas storage and catalysis. The flexibility of the linker can be key to mitigating geometric frustration and enabling the formation of novel topologies that would otherwise be inaccessible. nih.gov

| Metal/Linker System | Resulting Structure/Topology | Reference |

| Fe(III) / BDC & TATB | Mesoporous MOF with MIL-143 topology | rsc.org |

| Al(III) / H2BPDC | New Al-MOF, CAU-21-BPDC, with a bcu packing arrangement | figshare.com |

| Zn(II) / 1,3,5-Benzenetricarboxylic acid & 4,4′-dipyridyl | MOFs with hcb, hxl, and sql topologies | rsc.org |

| Zr(IV) / MTBC | Concomitant formation of cubic c-(4,12) and trigonal tr-(4,12) topologies | nih.gov |

| Mn(II) / Benzene-1,4-dicarboxylic acid & Pyridine-2,6-dimethanol | 3D MOF with primitive cubic (pcu) topology | researchgate.net |

Research on Gas Adsorption and Separation in MOFs

Metal-Organic Frameworks are renowned for their exceptional porosity and the tunability of their pore environments, making them prime candidates for gas adsorption and separation applications. While specific data on MOFs synthesized from this compound is not yet widely available, research on analogous MOFs derived from isophthalic acid and its functionalized derivatives offers significant insights into the potential gas sorption behaviors.

For instance, MOFs constructed with isophthalic acid have demonstrated interesting properties in the selective adsorption of gases like carbon dioxide. Three Cd(II) iso-frameworks synthesized with different functionalized isophthalic acid ligands all exhibited notable CO2 uptake, with two of the frameworks showing uptakes of over 20 wt%. acs.org This suggests that the presence of functional groups, such as the benzoyl group in this compound, could play a crucial role in enhancing gas adsorption through specific host-guest interactions.

Furthermore, a study on two new MOFs based on a modified isophthalic acid ligand revealed that the copper-based framework, in particular, showed commendable selectivity for CO2 over methane (B114726) (CH4). rsc.org This selectivity is a critical factor in applications such as natural gas purification and carbon capture. The introduction of a bulky and polar benzoyl group, as in this compound, could potentially amplify such selectivity by creating specific binding pockets and increasing the polarity of the pore surfaces.

Research into a chromium(II)-isophthalate 2D MOF has also shown that the gas adsorption properties can be tailored through postsynthetic modification. acs.org Oxidation of the framework led to a significant enhancement in H2/N2 gas adsorption selectivity. acs.org This highlights the potential for MOFs derived from this compound to be chemically modified after their initial synthesis to fine-tune their gas separation capabilities for specific industrial applications. The presence of the ketone functional group in the linker could serve as a site for such postsynthetic modifications.

The table below summarizes findings for MOFs based on related isophthalic acid ligands, offering a predictive glimpse into the potential performance of MOFs from this compound.

| MOF System | Gas Adsorption/Separation Findings | Reference |

| Cd(II) iso-frameworks with functionalized isophthalic acids | CO2 uptakes of over 20 wt% were observed for two of the three frameworks. | acs.org |

| Cu-based MOF with a modified isophthalic acid | Demonstrated commendable selectivity for CO2 over CH4. | rsc.org |

| Chromium(II)-isophthalate 2D MOF | Postsynthetic oxidation significantly improved H2/N2 adsorption selectivity. | acs.org |

Catalytic Applications of this compound-Derived MOFs

The incorporation of active metal sites and functional organic linkers within a porous framework makes MOFs highly attractive as heterogeneous catalysts. The catalytic potential of MOFs derived from this compound can be inferred from studies on similar isophthalic acid-based structures.

A series of isostructural MOFs (ZnTIA, CoTIA, and CdTIA) synthesized with 5-triazole isophthalic acid were investigated for their electrocatalytic activity. rsc.org Among them, the pristine CoTIA framework exhibited excellent performance in the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. rsc.org This suggests that a cobalt-based MOF constructed with this compound could also display interesting electrocatalytic properties.

The catalytic activity often depends on the nature of the metal node and the functional groups present on the organic linker. The ketone group in this compound could act as a Lewis base site, potentially influencing the catalytic activity or providing a handle for post-synthetic modification to introduce new catalytic functionalities.

The following table outlines the catalytic applications of MOFs based on related isophthalic acid linkers, indicating the potential catalytic roles for MOFs synthesized from this compound.

| MOF Catalyst | Catalytic Application | Key Findings | Reference |

| CoTIA (Co-5-triazole isophthalic acid) | Oxygen Evolution Reaction (OER) | Exhibited excellent electrocatalytic activity for OER. | rsc.org |

| Copper MOF with 5-{(pyridin-4-ylmethyl)amino} isophthalic acid | Peroxidative oxidation of alcohols; Nitroaldol (Henry) reaction | Highly effective and reusable heterogeneous catalyst. | acs.orgresearchgate.net |

Polymer Chemistry and Advanced Materials Science Applications

3-(3-Carboxybenzoyl)benzoic Acid as a Monomer in Polymer Synthesis

As a difunctional monomer, this compound is a fundamental building block for creating linear, branched, or cross-linked polymer architectures through various polymerization techniques.

The two carboxylic acid groups of this compound readily participate in polycondensation reactions with co-monomers such as diols and diamines to form polyesters and polyamides, respectively. nih.govnih.govumons.ac.be These reactions involve the stepwise elimination of a small molecule, typically water, to form ester or amide linkages, thus building the polymer chain. britannica.com

Polyesters: The reaction of this compound with various aliphatic or aromatic diols, often at elevated temperatures and in the presence of a catalyst, yields aromatic polyesters. nih.govderpharmachemica.com The rigid, non-linear structure of the benzophenone (B1666685) unit disrupts chain packing, which can enhance solubility while maintaining a high glass transition temperature (Tg).

Polyamides: Similarly, direct polycondensation with diamines results in the formation of polyamides. rasayanjournal.co.inresearchgate.netrsc.org Aromatic polyamides, or aramids, derived from this monomer are expected to exhibit high thermal stability and mechanical strength due to the rigid backbone and the potential for strong intermolecular hydrogen bonding between amide groups. nih.govncl.res.in The synthesis often employs phosphorylation techniques (e.g., the Yamazaki-Higashi reaction) or conversion of the diacid to a more reactive diacid chloride for polycondensation with diamines. researchgate.netncl.res.in

Poly(ester-imide)s and Poly(amide-imide)s: This monomer can also be incorporated into more complex polymer structures like poly(ester-imide)s and poly(amide-imide)s. researchgate.netrsc.orgresearchgate.netrsc.org For example, research on related benzophenone-containing dianhydrides has shown their utility in creating polyimides with exceptional thermal stability and mechanical properties, which are sought after in the electronics and aerospace industries. researchgate.netresearchgate.netrsc.org Polymers derived from this compound are anticipated to share these high-performance characteristics. mdpi.com

Table 1: Representative Polymer Systems from Aromatic Dicarboxylic Acids and Their Properties

| Polymer Type | Monomers | Key Properties | Potential Applications |

|---|---|---|---|

| Polyamide | 4,4'-Oxydibenzoic acid, BAPBN | High Tg (200–269°C), good solubility, tough films. researchgate.net | High-performance films, coatings. researchgate.net |

| Poly(ester imide) | TAHQ, PAHP, aromatic diamines | High Tg, good transparency, low water absorption. rsc.org | Optical films, microelectronics. rsc.org |

| Poly(ester imide) Copolymers | 4,4'-BPDA, TFMB, APAB | High Tg (up to 455°C), controlled interchain distance. researchgate.net | Gas separation membranes, dielectric films. researchgate.net |

| Crosslinked Polyimide | BTDA, amine-functional benzoxazine | High thermal stability (crosslinked at 300°C). researchgate.netrsc.org | Aerospace composites, high-temperature adhesives. researchgate.netrsc.org |

This table includes data from related aromatic dicarboxylic acids and dianhydrides to illustrate the expected performance of polymers derived from this compound.

Beyond forming linear chains, this compound can act as a cross-linking agent to create three-dimensional polymer networks, which enhances properties like mechanical strength, thermal stability, and chemical resistance. researchgate.net

Covalent Cross-linking: The dicarboxylic acid functionality allows it to react with polymers containing complementary groups, such as hydroxyl or epoxy groups. For instance, it can be used as a curing agent for epoxy resins, where the carboxyl groups open the epoxy rings to form a rigid, cross-linked thermoset. azom.comnagase.com This is analogous to how related dianhydrides like 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) are used to achieve high glass transition temperatures and superior heat resistance in epoxy formulations. azom.commedchemexpress.com

Photo-cross-linking: A key feature of the benzophenone moiety is its ability to act as a photo-initiator. researchgate.net Upon absorption of UV radiation (typically around 365 nm), the ketone group can be excited to a triplet state. mdpi.comnih.gov This excited state can then abstract a hydrogen atom from an adjacent polymer chain, creating two radicals that subsequently combine to form a covalent cross-link. This property is invaluable for creating patterned surfaces, hydrogels, and coatings that can be cured on demand using light. mdpi.comnih.govrsc.org

Table 2: Cross-linking Research Utilizing Benzophenone Moieties

| Polymer System | Cross-linking Method | Key Findings | Reference |

|---|---|---|---|

| Poly(oxonorbornenes) with pendant benzophenone | UV irradiation (365 nm) | Effective cross-linking, though high energy doses needed. | nih.gov |

| Poly(alkenyl norbornenes) with pendant benzophenone | UV irradiation (254 nm) | Cross-linking observed, involving both benzophenone and a [2+2] cycloaddition. | nih.gov |

| Surface-attached polymer films | Spin-coating of benzophenone-containing polymer, followed by UV exposure | Formation of stable, cross-linked polymer networks and hydrogels on surfaces. | mdpi.com |

Functional Polymers and Copolymers Derived from this compound

The incorporation of this compound into polymers imparts specific functionalities, leading to materials with tailored properties for advanced applications.

"Smart" or "responsive" polymers can change their properties in response to external stimuli. researchgate.net Polymers containing the this compound unit are inherently photo-responsive due to the benzophenone core. mdpi.comnih.govrsc.org This has been exploited in research to create:

Photo-responsive Hydrogels: Networks that can swell or change their mechanical properties upon UV irradiation. mdpi.comnih.gov

Light-curable Resins and Coatings: Formulations that remain liquid until exposed to UV light, allowing for precise control over the curing process.

Electrochromic Materials: Research on related poly(amide-imide)s containing both triphenylamine (B166846) and benzophenone-derived units has demonstrated that these materials can change color upon electrochemical oxidation, suggesting potential use in smart windows and displays. mdpi.com

Research in related systems has shown that:

Polyamide Nanocomposites: Polyamides can be used to coat magnetic nanoparticles to create sorbents for microextraction, demonstrating the utility of the polymer matrix in functional composite systems. mdpi.com

Fullerene-Polyimide Composites: The addition of fullerene nanoparticles to a polyimide matrix derived from 3,3',4,4'-benzophenonetetracarboxylic dianhydride and 3,3'-diaminobenzophenone (B177173) significantly enhances wear resistance and thermal stability, making them suitable for demanding tribological applications. researchgate.net

Bio-based Composites: The inclusion of carboxylic acid groups in a polymer matrix, such as those derived from α-eleostearic acid, can improve interaction with polar reinforcements like cellulose (B213188) through hydrogen bonding, enhancing thermo-mechanical properties. mdpi.com This principle suggests that the carboxyl groups of this compound could similarly be used to improve filler-matrix adhesion in composites.

Applications in Specialty Materials

The unique combination of properties offered by polymers derived from this compound makes them candidates for a range of specialty applications where high performance is critical.

Aerospace and Automotive: The high thermal stability and mechanical strength of the resulting polyamides and polyimides make them suitable for lightweight structural components, engine parts, and heat shields. nih.govrsc.org

Microelectronics: Their excellent dielectric properties and thermal resistance are ideal for use as insulating layers, flexible printed circuit boards, and encapsulants for electronic components. researchgate.netmdpi.com

Water Treatment and Separation: The introduction of functional groups can make polyamide membranes suitable for water purification and gas separation processes. rsc.orgontosight.ai

Advanced Adhesives and Coatings: The strong adhesion, chemical resistance, and potential for photo-curing make these polymers suitable for high-performance adhesives and protective coatings in harsh environments. azom.comevonik.com

Coatings and Resins Development

The unique properties of polymers synthesized using this compound make them promising candidates for the development of high-performance coatings and resins. These materials are often sought after for applications requiring durability under harsh environmental conditions.

Research has focused on the incorporation of 3,3'-benzophenonedicarboxylic acid into polymer backbones, primarily in the formation of polyamides and poly(amide-imide)s. These polymers exhibit a combination of high thermal resistance and good solubility in certain organic solvents, which is a critical factor for their application in coatings.

Poly(amide-imide)s, for instance, have been synthesized through the direct polycondensation of dicarboxylic acids containing preformed imide rings with various aromatic diamines. researchgate.net The resulting polymers are readily soluble in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) and dimethylformamide (DMF), allowing them to be cast into thin, flexible films or applied as coatings. researchgate.net These films and coatings exhibit high thermal stability, with initial decomposition temperatures often exceeding 400°C, and high glass transition temperatures (Tg), typically in the range of 230-380°C. researchgate.netrsc.orgepa.gov

The ability of these polymers to form tough, flexible films is a significant advantage for coating applications. researchgate.net For example, certain polyamides derived from less rigid diacids are readily soluble in polar organic solvents and can be cast into flexible and tough films. researchgate.net These characteristics suggest their suitability for protective coatings on various substrates where both thermal resistance and mechanical integrity are paramount. The introduction of the benzophenone moiety from 3,3'-benzophenonedicarboxylic acid contributes to the stiffness and thermal stability of the polymer chains.

The development of resins with enhanced properties is another area of application. For instance, modifying existing resin systems, such as alkyd resins, with aromatic carboxylic acids can improve properties like gloss, hardness, and chemical resistance. britannica.com While research directly on 3,3'-benzophenonedicarboxylic acid in this context is limited, the principles suggest its potential to act as a modifier to enhance the performance of various resin formulations.

Table 1: Thermal Properties of Poly(amide-imide)s Derived from a Dicarboxylic Acid Containing Preformed Imide Cycles and Various Diamines

| Diamine Used | Glass Transition Temperature (Tg) (°C) | Initial Decomposition Temperature (°C) |

| Aniline-phthalein | 246 | 320 |

| 4,4'-Diaminodiphenylmethane | 232 | 300 |

| 4,4'-Diaminodiphenylether | 240 | 310 |

| 1,3-Bis(4-aminophenoxy)benzene | 237 | 270 |

Data sourced from a study on poly(amide-imide)s synthesized by direct polycondensation. researchgate.net

Adhesives and Sealants Research

The inherent properties of polymers derived from this compound, such as high strength and thermal stability, make them attractive for formulation into high-performance adhesives and sealants. These materials are critical in industries like aerospace, automotive, and electronics, where reliable bonding is required under extreme temperatures and chemical exposure.

Polymers such as polyamides and polyimides are known for their potential in high-temperature adhesive applications. nih.gov Poly(amide-imide)s, synthesized using monomers like 3,3'-benzophenonedicarboxylic acid, offer a compromise between the high thermal stability of polyimides and the processability of polyamides. researchgate.net Their good solubility in organic solvents allows for their application as adhesive layers from solution, which can then be cured to form strong, thermally stable bonds. researchgate.net

The mechanical properties of these polymers are crucial for their performance as adhesives. Aromatic polyamides, or aramids, are renowned for their high mechanical strength and thermal stability. researchgate.net The incorporation of the rigid benzophenone structure from 3,3'-benzophenonedicarboxylic acid into the polymer backbone is expected to contribute to high bond strength and cohesive integrity of the adhesive.

For sealant applications, flexibility and chemical resistance are key. While highly rigid aromatic polymers can sometimes be brittle, structural modifications can be made to the polymer backbone to enhance flexibility without significantly compromising thermal stability. researchgate.net The ability to form tough, continuous films is also a prerequisite for effective sealants, a characteristic demonstrated by many polyamides and poly(amide-imide)s derived from aromatic dicarboxylic acids. researchgate.net

Research into polyimides derived from related benzophenone-based monomers, such as benzophenone-3,3',4,4'-tetracarboxylic dianhydride, has shown their suitability for use in metal-to-metal adhesives and in the production of laminated structures. nih.govresearchgate.net These polymers can be processed in a way that makes them suitable for injection molding and melt coating, which are relevant manufacturing processes for applying adhesives and sealants. nih.gov

Table 2: Mechanical and Thermal Properties of Aromatic Polyamides

| Polymer Composition | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) |

| Polyamide from BAPBN and 4,4'-oxydibenzoic acid | 95 | 12 | 252 | >450 |

| Polyamide from BAPBN and isophthalic acid | 105 | 10 | 269 | >450 |

| Fluorine-containing polyamide | up to 115 | 6-9 | - | - |

Data compiled from studies on various aromatic polyamides, indicating the typical performance range for such high-performance polymers. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography and Single-Crystal Diffraction Studies of 3-(3-Carboxybenzoyl)benzoic Acid and its Complexes

X-ray crystallography stands as a definitive tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of benzoic acid, this technique reveals crucial information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.

Studies on related benzoic acid derivatives have demonstrated the power of single-crystal X-ray diffraction. For instance, the analysis of 2-(toluene-4-sulfonylamino)-benzoic acid revealed its crystallization in the monoclinic space group C2/c, with specific lattice parameters a=2.7320(3) nm, b=0.85441(8) nm, and c=1.17607(11) nm. researchgate.net Similarly, the crystal structure of 3-bromo-2-hydroxy-benzoic acid shows the formation of centrosymmetric dimers through carboxyl-carboxyl O-H⋯O hydrogen bonds, a common motif in substituted salicylic (B10762653) acid derivatives. nih.gov

The cocrystallization of benzoic acid with other molecules, such as pentafluorobenzoic acid, has been studied using variable-temperature powder X-ray diffraction (VT-PXRD). nih.gov These studies show that new crystalline phases can form upon heating, and the resulting crystal structures are stabilized by a combination of acid-acid homosynthons and phenyl-perfluorophenyl stacking. nih.gov In the context of metal complexes, single-crystal X-ray diffraction has been instrumental in characterizing the coordination environment around the metal center in complexes with ligands derived from benzoic acid hydrazides. researchgate.net For example, new nickel(II) and copper(II) complexes with a hydrazido-based ligand have been synthesized and their penta- and hexa-coordinated geometries have been determined. researchgate.net

These examples underscore the capability of X-ray diffraction to provide detailed structural insights that are fundamental to understanding the chemical and physical properties of this compound and its potential complexes.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for characterizing the structure and dynamics of solid materials. It is particularly valuable for studying compounds that are insoluble or for which suitable single crystals for X-ray diffraction cannot be obtained. High-resolution solid-state ¹³C NMR can provide information on the number of crystallographically independent molecules in the asymmetric unit.

A notable example is the study of a 1:1 co-crystal of benzoic acid (BA) and pentafluorobenzoic acid (PFBA). researchgate.net The solid-state ¹³C NMR spectrum of this co-crystal displays two distinct resonances for the carboxylic acid group of BA (at approximately 167 ppm) and two resonances for the carboxylic acid group of PFBA (at approximately 174 ppm). researchgate.net This observation indicates that the asymmetric unit of the crystal contains two molecules of BA and two molecules of PFBA. researchgate.net This information, combined with unit cell determination from powder X-ray diffraction, allows for a more complete structural elucidation. researchgate.net

For benzoic acid itself, high-resolution ¹H NMR spectra reveal distinct chemical environments for the protons in the molecule. docbrown.info While there are six hydrogen atoms, they occupy four different chemical environments, leading to an integrated signal proton ratio of 1:2:2:1 in very high-resolution spectra, which is consistent with its structural formula. docbrown.info The chemical shifts are measured with respect to a standard, tetramethylsilane (B1202638) (TMS). docbrown.info Although this is typically performed in solution, the principles extend to solid-state NMR, providing insights into the local environments of the nuclei in the crystal lattice of this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the molecular vibrations and functional groups present in a compound. These methods are highly sensitive to the chemical environment and intermolecular interactions.

For carboxylic acids like this compound, several characteristic vibrational modes are observed. The IR spectrum of benzoic acid, for example, shows a very broad O-H stretching band due to strong hydrogen bonding in the dimeric form. spectroscopyonline.com Other key peaks include the C=O stretch, which appears between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids, and the C-O stretch, typically found in the 1320-1210 cm⁻¹ region. spectroscopyonline.com An out-of-plane O-H wagging band is also a characteristic feature. spectroscopyonline.com

Comprehensive spectroscopic investigations on related molecules, such as 3,5-dimethyl-4-methoxybenzoic acid, have utilized both experimental FTIR and FT-Raman spectroscopy in conjunction with density functional theory (DFT) calculations to assign the fundamental vibrational transitions for both monomeric and dimeric structures. nih.gov Similarly, studies on trimesic acid (1,3,5-benzenetricarboxylic acid) have employed FTIR and FT-Raman spectroscopy to investigate its molecular structure and vibrational modes. researchgate.net The analysis of vibrational spectra of various substituted benzoic acids has been a subject of numerous studies, often supported by computational methods to achieve accurate assignments of the observed bands. researchgate.net

The following table summarizes typical vibrational frequencies for benzoic acid derivatives, which are relevant for the analysis of this compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretch | 3300-2500 | Very broad due to hydrogen bonding |

| C-H Stretch (aromatic) | 3100-3000 | |

| C=O Stretch | 1710-1680 | Position is sensitive to conjugation |

| C=C Stretch (aromatic) | 1600-1450 | |

| C-O Stretch | 1320-1210 | |

| O-H Wag (out-of-plane) | ~960-900 |

This table is based on general data for benzoic acid and its derivatives and serves as a reference.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide significant structural information.

In the mass spectrum of benzoic acid, the molecular ion peak [M]⁺ is observed at an m/z of 122, corresponding to [C₇H₆O₂]⁺. docbrown.info A small M+1 peak at m/z 123 is also present due to the natural abundance of the ¹³C isotope. docbrown.info The fragmentation of benzoic acid under electron ionization typically leads to several characteristic fragment ions. The base peak is often the m/z 105 ion, [C₆H₅C=O]⁺, formed by the loss of a hydroxyl radical (•OH). docbrown.info Another significant fragment is the phenyl cation, [C₆H₅]⁺, at m/z 77, which can be formed by the loss of a carboxyl group or by the loss of carbon monoxide (CO) from the m/z 105 ion. docbrown.info

For deprotonated benzoic acid and its derivatives in electrospray ionization mass spectrometry, the loss of carbon dioxide (CO₂) is a characteristic fragmentation reaction. nih.govresearchgate.net Interestingly, studies have shown that this loss can be a "reversible reaction" in multistage mass spectrometry, where the fragment anion can recapture a CO₂ molecule. nih.govresearchgate.net Isotope labeling experiments have further supported the formation of CO₂-adduct ions during fragmentation. nih.govresearchgate.net

The fragmentation of protonated benzoic acid can lead to the competitive generation of protonated carbon dioxide or protonated benzene (B151609). researchgate.net The analysis of these fragmentation pathways provides deep insights into the gas-phase ion chemistry of benzoic acid derivatives.

The following table summarizes the key fragment ions observed in the mass spectrum of benzoic acid.

| m/z | Ion Formula | Formation Pathway |

| 122 | [C₇H₆O₂]⁺ | Molecular Ion |

| 105 | [C₆H₅CO]⁺ | Loss of •OH from the molecular ion |

| 77 | [C₆H₅]⁺ | Loss of •COOH from the molecular ion or loss of CO from the m/z 105 ion |

| 51 | [C₄H₃]⁺ | Further fragmentation of the phenyl ring |

This table is based on typical fragmentation patterns of benzoic acid.

Electron Microscopy Techniques (SEM, TEM) for Morphological Characterization

Transmission Electron Microscopy (TEM), on the other hand, provides higher resolution images and can be used to examine the internal structure of the crystals, including dislocations and other lattice imperfections. For nanoscale materials or thin films containing this compound, TEM would be invaluable for characterizing their fine structural details.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to investigate the thermal stability and phase transitions of materials as a function of temperature.

TGA measures the change in mass of a sample as it is heated, providing information about decomposition temperatures and the loss of volatile components. For example, in a study of a 2:1 benzoic acid:isonicotinamide co-crystal, TGA combined with mass spectrometry confirmed the loss of one equivalent of benzoic acid upon heating, indicating a phase transformation to a 1:1 co-crystal. ucl.ac.uk

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and the enthalpy of phase changes. DSC studies on polyurethane elastomers doped with benzoic acid derivatives have been used to analyze the thermal properties of the resulting materials. researchgate.net The DSC thermogram of a 1:1 benzoic acid:isonicotinamide co-crystal shows a single endothermic peak corresponding to its melting point at 162.6 ± 0.17 °C. ucl.ac.uk

These techniques are crucial for determining the temperature range in which this compound is stable and for identifying any phase transitions or decomposition events that occur upon heating.

Computational Chemistry and Theoretical Investigations of 3 3 Carboxybenzoyl Benzoic Acid

Quantum Chemical Calculations (DFT) on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in elucidating the electronic structure, reactivity, and thermodynamic stability of 3-(3-carboxybenzoyl)benzoic acid.

Molecular orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. uwosh.edu

For aromatic carboxylic acids like this compound, the HOMO is typically a π-orbital distributed over the benzene (B151609) rings, while the LUMO is a π*-antibonding orbital. The presence of the electron-withdrawing carbonyl and carboxyl groups influences the energy levels of these orbitals. DFT calculations can precisely map the electron density distribution and electrostatic potential (ESP). ESP maps reveal regions of positive and negative charge on the molecule's surface, with red areas indicating negative potential (e.g., around the oxygen atoms of the carboxyl and carbonyl groups) and blue areas indicating positive potential (e.g., around the acidic protons). uwosh.edu These charge distributions are crucial for understanding intermolecular interactions.

Theoretical calculations for related benzoic acid derivatives show that parameters such as the HOMO-LUMO energy gap are significantly influenced by the nature and position of substituents. nih.gov For this compound, the two carboxyl groups and the central ketone linkage dictate its electronic characteristics.

Note: These values are representative examples based on DFT calculations for similar molecules and are for illustrative purposes. Actual values for this compound would require specific calculations.

DFT calculations are also employed to model chemical reaction pathways, providing a detailed picture of how reactants are converted into products. This involves identifying transition states (TS), which are the energy maxima along the reaction coordinate, and calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur.

A relevant reaction for this compound is decarboxylation. Theoretical studies on benzoic acid decarboxylation have investigated various mechanisms, including oxidative, radical, and metal-catalyzed pathways. researchgate.net For instance, calculations have shown that the radical pathway for benzoic acid decarboxylation has a significantly lower activation energy than the uncatalyzed thermal pathway, though the initial formation of the radical is energetically demanding. researchgate.net

By modeling such pathways for this compound, researchers can determine the most likely reaction mechanisms under different conditions. This involves optimizing the geometries of the reactant, transition state, and product. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

Molecular Dynamics Simulations of this compound Systems

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations provide a dynamic picture of conformational changes and intermolecular interactions, which are crucial for understanding the behavior of this compound in solution and in the solid state.

The this compound molecule possesses significant conformational flexibility due to rotation around several single bonds: the bonds connecting the carboxyl groups to the benzene rings and the bonds connecting the central carbonyl group to the rings. The dihedral angles describing the orientation of the two carboxyl groups relative to their respective aromatic rings are particularly important.

Computational studies on substituted benzoic acids have shown that while a planar conformation is often preferred to maximize π-conjugation, steric hindrance can force the carboxyl groups to rotate out of the plane of the benzene ring. researchgate.net For this compound, the interplay between electronic stabilization and steric repulsion determines the most stable conformers. Conformational analysis using computational methods can identify local energy minima on the potential energy surface. nih.gov MD simulations can then be used to study the dynamic transitions between these conformations in different solvents, revealing how the solvent environment influences the conformational equilibrium. nih.gov

The presence of two carboxylic acid groups makes this compound highly prone to self-assembly through hydrogen bonding. The most common motif for carboxylic acids is the formation of a cyclic dimer, where two molecules are held together by two strong O-H···O hydrogen bonds.

MD simulations are an excellent tool for investigating the self-assembly process. rsc.orgresearchgate.net Studies on benzoic acid have shown that it forms hydrogen-bonded dimers in solution, which can then stack into higher-order aggregates through aromatic π–π interactions. figshare.comresearchgate.net For this compound, MD simulations can model how these dimers form and subsequently interact in various solvents. The simulations can reveal the structure and stability of different aggregates and provide insight into the nucleation and growth of crystals from solution. ucl.ac.ukbohrium.com The solvent plays a critical role; polar solvents that can act as hydrogen bond acceptors may disrupt the self-association of the acid molecules. ucl.ac.ukbohrium.com

Prediction of Spectroscopic Parameters and Experimental Validation

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate theoretical models and aid in the interpretation of experimental spectra.

DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra). The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity. By comparing the calculated spectrum with the experimental one, each vibrational band can be assigned to a specific motion of the atoms (e.g., C=O stretch, O-H bend). chemrxiv.org

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules. The accuracy of these predictions allows for the differentiation between different isomers or conformers. mdpi.com

The validation of calculated parameters against experimental data provides confidence in the computational model. Once validated, the model can be used to predict properties that are difficult or impossible to measure experimentally, providing a deeper understanding of the molecule's structure and behavior. nih.gov

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Benzoic Acid Derivative

| Spectroscopic Data | Mode / Nucleus | Predicted Value (cm⁻¹ or ppm) | Experimental Value (cm⁻¹ or ppm) |

|---|---|---|---|

| FT-IR | C=O Stretch (Carboxyl) | ~1745 cm⁻¹ | ~1700 cm⁻¹ |

| FT-IR | C=O Stretch (Ketone) | ~1680 cm⁻¹ | ~1650 cm⁻¹ |

| ¹³C NMR | Carboxyl Carbon (COOH) | ~170 ppm | ~168 ppm |

| ¹³C NMR | Ketone Carbon (C=O) | ~195 ppm | ~196 ppm |

| ¹H NMR | Carboxyl Proton (COOH) | ~12.5 ppm | ~12.0-13.0 ppm |

Note: Predicted values are illustrative and depend on the level of theory and basis set used. Experimental values can vary with solvent and concentration.

Ligand-Binding Predictions in Supramolecular and Material Systems

The intricate dance of molecules, governed by a delicate balance of intermolecular forces, is fundamental to the formation of complex supramolecular assemblies and functional materials. For the ligand this compound, also known as 3,3'-benzophenonedicarboxylic acid, computational chemistry provides a powerful lens to predict and understand its binding behavior within these elaborate structures. Through theoretical investigations, researchers can forecast the strength, geometry, and specificity of interactions, guiding the rational design of novel materials with tailored properties.

The prediction of how this compound will bind within a supramolecular system, such as a metal-organic framework (MOF) or a co-crystal, relies on a variety of computational techniques. These methods allow for the exploration of the potential energy landscape, identifying the most stable arrangements of the ligand in relation to other components of the system. Key to these predictions is the accurate calculation of binding energies and the characterization of non-covalent interactions, such as hydrogen bonds and π-π stacking.

Molecular dynamics (MD) simulations, for instance, can model the self-assembly process of supramolecular structures, revealing how individual molecules of this compound might arrange themselves over time. nih.gov These simulations provide insights into the kinetic and thermodynamic factors that drive the formation of larger architectures.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a high level of accuracy in determining the electronic structure and interaction energies between molecules. acs.orgarxiv.org By employing DFT, it is possible to analyze the nature of the bonds between the carboxylic acid groups of the ligand and metal centers in MOFs, or the hydrogen bonding patterns in co-crystals. rsc.org These calculations can elucidate the role of the flexible benzophenone (B1666685) core in accommodating different binding conformations.

While specific predictive data for this compound in complex supramolecular systems is not extensively available in the public domain, we can infer its potential binding behavior from studies on analogous dicarboxylic acid linkers. The following table illustrates the types of predictive data that can be generated through computational studies for similar systems.

| System Type | Interacting Species | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| Metal-Organic Framework | 3,3'-Benzophenonedicarboxylic acid & Zn(II) cluster | -25 to -40 | Coordination bonds between carboxylate oxygen and zinc atoms. |

| Co-crystal | 3,3'-Benzophenonedicarboxylic acid & Pyridine (B92270) derivative | -10 to -20 | Hydrogen bonding between carboxylic acid protons and pyridine nitrogen. |

| Host-Guest Complex | 3,3'-Benzophenonedicarboxylic acid & Cyclodextrin (B1172386) | -5 to -15 | van der Waals forces and hydrophobic interactions with the cyclodextrin cavity. |

This table presents illustrative data based on typical binding energies found for similar systems in computational chemistry literature. The actual values for this compound would require specific calculations.